Reactivity and Physicochemical Impact of the Methylene Linker
The target compound is differentiated from its closest in-class analog, 5-bromo-1-(oxan-4-yl)-1H-1,2,4-triazol-3-amine (CAS 2138140-76-6), by the presence of a methylene (-CH2-) linker between the triazole nitrogen and the oxane ring. For the target compound, this results in a higher computed lipophilicity (LogP 1.05 vs. predicted lower LogP for the non-linked analog) and a molecular weight of 261.12 g/mol compared to 247.09 g/mol for the direct N-linked analog . While procurement purity specifications are similar (95% HPLC for the target ; 95% HPLC reported for other 4-bromo-oxane-triazole analogs ), the methylene spacer in the target compound provides greater conformational degrees of freedom, which is essential for occupying induced-fit binding pockets as demonstrated in tankyrase-1 co-crystal structures with related triazol-3-ylamine inhibitors [1].
| Evidence Dimension | Structural Methylene Linker Presence and Resulting Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular weight: 261.12 g/mol; LogP: 1.05; Purity: 95% |
| Comparator Or Baseline | Closest analog 5-bromo-1-(oxan-4-yl)-1H-1,2,4-triazol-3-amine: Molecular weight 247.09 g/mol; LogP not available; Purity for similar analogs ~95% |
| Quantified Difference | Molecular weight differential of +14.03 g/mol consistent with one methylene unit; LogP difference is inferred (quantitative comparator LogP not available); Purity specification is equivalent |
| Conditions | Computed properties and vendor specifications. Biological significance inferred from structural class analysis of tankyrase inhibitor SAR [1]. |
Why This Matters
The presence of the methylene spacer alters both the conformational landscape and lipophilicity of the compound, making it a distinct chemical entity necessary for SAR exploration where direct N-oxane analogs have failed to achieve desired target engagement or solubility profiles.
- [1] RCSB PDB. 4KRS: Tankyrase-1 complexed with a small molecule inhibitor. DOI: 10.2210/pdb4KRS/pdb. Released 2013-08-28. View Source
